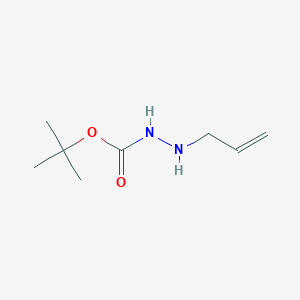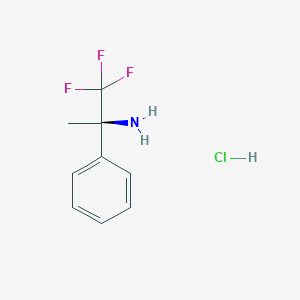
(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoroacetone with benzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1,1-Trifluoro-2-phenylpropan-2-amine
- 1,1,1-Trifluoro-2-phenylpropan-2-ol
- 1,1,1-Trifluoro-2-phenylpropan-2-one
Uniqueness
®-1,1,1-Trifluoro-2-phenylpropan-2-amine hydrochloride stands out due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties
特性
分子式 |
C9H11ClF3N |
|---|---|
分子量 |
225.64 g/mol |
IUPAC名 |
(2R)-1,1,1-trifluoro-2-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-8(13,9(10,11)12)7-5-3-2-4-6-7;/h2-6H,13H2,1H3;1H/t8-;/m1./s1 |
InChIキー |
UNACEMBLKCAJJY-DDWIOCJRSA-N |
異性体SMILES |
C[C@@](C1=CC=CC=C1)(C(F)(F)F)N.Cl |
正規SMILES |
CC(C1=CC=CC=C1)(C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)
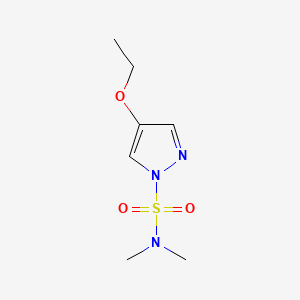
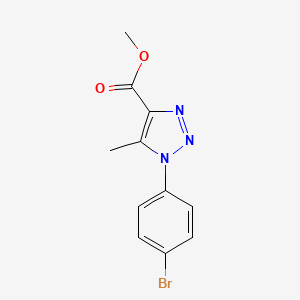
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)
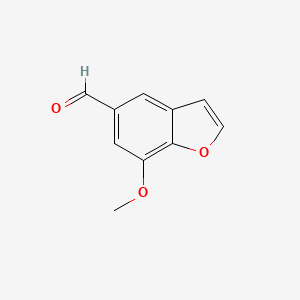
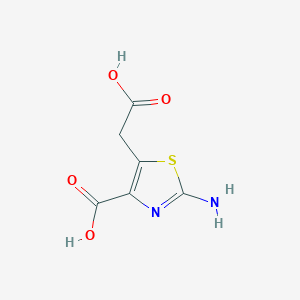
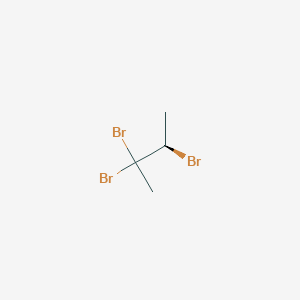
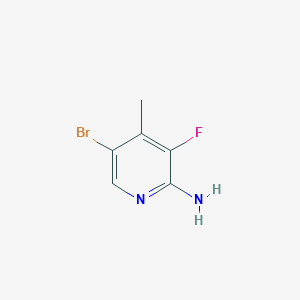
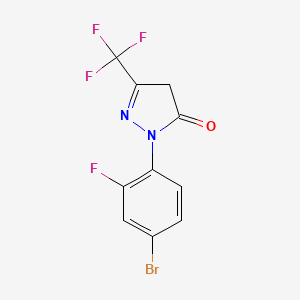
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)
